molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4

N-Boc-3-mesyloxypiperidine

Cat. No.: B138749
CAS No.: 129888-60-4
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
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Description

N-Boc-3-mesyloxypiperidine, also known as tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis as a building block for more complex molecules.

Preparation Methods

The synthesis of N-Boc-3-mesyloxypiperidine typically involves the protection of the amine group of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a mesyl (methanesulfonyl) group. One common method involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-3-hydroxypiperidine. This intermediate is then treated with methanesulfonyl chloride (MsCl) and a base to yield this compound .

Chemical Reactions Analysis

N-Boc-3-mesyloxypiperidine undergoes various chemical reactions, including:

Scientific Research Applications

N-Boc-3-mesyloxypiperidine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:

Mechanism of Action

The mechanism of action of N-Boc-3-mesyloxypiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule.

Comparison with Similar Compounds

N-Boc-3-mesyloxypiperidine can be compared with other similar compounds, such as:

This compound is unique due to its combination of a Boc-protected amine and a mesyl group, making it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZHMYDLUILKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
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reactant
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61.4 mL
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250 mL
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27.77 g
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ethyl acetate hexanes
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EtOAc hexanes
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Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
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216 g
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0 (± 1) mol
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5 L
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137 g
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300 mL
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solvent
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2
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90 mL
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0 (± 1) mol
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reactant
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1 L
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2 L
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Tert-butyl 3-hydroxypiperidine-1-carboxylate (3.6 g, 18 mmol) was dissolved in dichloromethane (20 mL) and cooled to 0° C., triethylamine (4 mL) was added, followed by dropwise addition of methanesulfonyl chloride (2.28 g, 20 mmol) and DMAP (10 mg). The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was quenched with saturated NaHCO3, and extracted with dichloromethane. The organic layer was washed with H2O, dried and concentrated to give crude product (5.5 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
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reactant
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Quantity
2.28 g
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reactant
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10 mg
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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